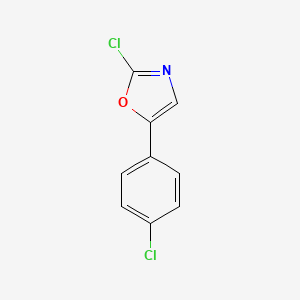

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole

Description

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole (CAS: 64640-12-6) is a heterocyclic compound with the molecular formula C₁₀H₇Cl₂NO and a molecular weight of 228.08 g/mol . Its structure features a 1,3-oxazole core substituted at the 2-position with a chloromethyl group and at the 5-position with a 4-chlorophenyl ring. The compound is commercially available in high-purity grades (99%–99.999%) for research and industrial applications, including life sciences and materials chemistry . Spectroscopic data, such as IR (C-Cl stretch at ~702 cm⁻¹) and NMR (aromatic protons at δ 6.86–7.26 ppm), confirm its structural features .

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

2-chloro-5-(4-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |

InChI Key |

MOVMGVXNCFKJBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure:

-

Aldehyde Activation :

-

Cyclization :

-

Chlorination :

Optimization Data :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TosMIC Cyclization | KCO | 60 | 68 |

| NCS Chlorination | NCS/CHCN | 50 | 72 |

Advantages :

Polyphosphoric Acid (PPA)-Assisted Cyclization

This method leverages PPA as both a catalyst and dehydrating agent for constructing the oxazole core.

Protocol:

-

Hippuric Acid Derivative Preparation :

-

Cyclization with 4-Chlorobenzaldehyde :

-

Chlorination :

Characterization Data :

Limitations :

Bromination-Chloride Exchange Strategy

This two-step approach introduces chlorine via halogen exchange.

Methodology:

-

Bromination at Position 2 :

-

Nucleophilic Substitution :

Yield Comparison :

| Step | Reagent | Yield (%) |

|---|---|---|

| Bromination | NBS/UV | 85 |

| Chloride Exchange | NaCl/DMF | 78 |

Critical Considerations :

-

Bromination requires strict exclusion of moisture to prevent hydrolysis.

-

DMF must be anhydrous to avoid competing elimination reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Key Reagents | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | HCl, SOCl | 65 | 95 | Moderate |

| TosMIC-Mediated | TosMIC, NCS | 70 | 98 | High |

| PPA Cyclization | PPA, POCl | 58 | 90 | Low |

| Halogen Exchange | NBS, NaCl | 75 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .

Scientific Research Applications

2-Chloro-5-(4-chlorophenyl)-1,3-oxazole has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: The compound is used in biological assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1,3-oxazole Derivatives

- 5-(4-Bromophenyl)-1,3-oxazole Derivatives: Substituting the 4-chlorophenyl group with 4-bromophenyl (e.g., OXL-1 to OXL-6) alters electronic properties due to bromine’s larger atomic radius and polarizability.

- 5-(4-Fluorophenyl)-1,3-oxazole :

Fluorine’s electronegativity increases the compound’s polarity, improving solubility in polar solvents. For example, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole shows antimicrobial activity (MIC: 25–50 µg/mL against E. coli and S. aureus) but reduced lipophilicity compared to chloro analogs .

Chloromethyl vs. Other Substituents

- 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles :

Sulfonyl groups enhance hydrogen-bonding capacity, as seen in compounds 6a and 6b , which exhibit broad-spectrum antibacterial activity (MIC: 25 µg/mL) due to interactions with bacterial cell membranes .

Heterocycle Modifications: Oxazole vs. Thiazole and Benzoxazole

1,3-Thiazole Analogs

Benzoxazole Derivatives

- 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :

The fused benzoxazole ring system improves π-π stacking interactions, leading to antifungal activity (MIC: 50 µg/mL against A. niger) but complicates synthesis due to multi-step reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves constructing the oxazole ring via cyclization reactions. A key approach is the van Leusen reaction, where ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate reacts with hydroxylamine derivatives to form the oxazole core . Another route uses chlorination of intermediates like o-chlorobenzoxime chloride with phosphorus pentachloride, followed by cyclization with ethyl acetoacetate . Critical intermediates include chlorinated benzaldehyde derivatives and ester-functionalized precursors.

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H- and ¹³C-NMR) and Fourier Transform Infrared (FT-IR) spectroscopy confirm functional groups and substitution patterns . Mass spectrometry (MS) determines molecular weight, while elemental analysis validates purity. High-Performance Liquid Chromatography (RP-HPLC) quantifies purity . X-ray crystallography resolves crystal packing and stereochemistry in solid-state studies .

Q. How is the antimicrobial activity of this compound typically evaluated in preliminary studies?

- Methodological Answer : Antimicrobial efficacy is assessed using standardized minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Comparative studies against reference drugs like ampicillin and clotrimazole are critical for benchmarking activity .

Advanced Research Questions

Q. What strategies can address low yields or regioselectivity issues during the synthesis of the oxazole ring?

- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst use) improves regioselectivity. For example, using alkaline conditions during oxime formation enhances intermediate stability . Alternative reagents like tosylmethyl isocyanide (TosMIC) in van Leusen reactions can reduce side products . Computational modeling (e.g., DFT) predicts reactive sites to guide synthetic design .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from structural analogs, purity variations, or assay protocols. Reproducing studies with rigorously purified compounds (via RP-HPLC ) and standardized MIC protocols minimizes variability. Comparative structure-activity relationship (SAR) analysis identifies substituents critical for activity, such as the 5-phenyl group in oxazole derivatives .

Q. What advanced computational methods support the understanding of this compound's mechanism of action?

- Methodological Answer : Molecular docking and molecular dynamics simulations predict binding affinities to target proteins (e.g., bacterial enzymes or fungal cytochrome P450). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., Hammett constants) with bioactivity . In silico toxicity profiling using platforms like PROTOX or ADMETLab assesses environmental and mammalian toxicity .

Q. How does the introduction of substituents on the oxazole ring influence pharmacokinetic properties?

- Methodological Answer : Substituents like sulfonyl groups enhance water solubility and bioavailability, while halogen atoms (e.g., Cl, F) improve membrane permeability . Pharmacokinetic studies in model organisms (e.g., Daphnia magna ) evaluate acute toxicity, and metabolic stability assays (e.g., liver microsomes) predict in vivo half-life.

Data Contradiction Analysis

- Example : Variability in MIC values for antifungal activity (e.g., 7.8 µg/mL vs. higher thresholds) may stem from differences in fungal strain virulence or assay endpoints (fungistatic vs. fungicidal) . Methodological standardization (e.g., CLSI guidelines) and structural validation (via X-ray ) are recommended to harmonize data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.